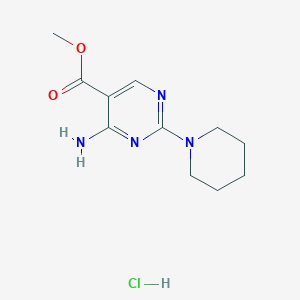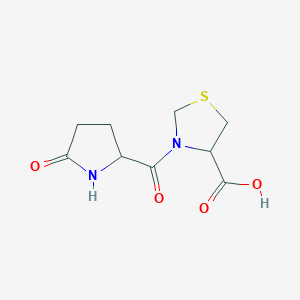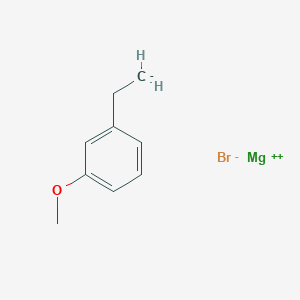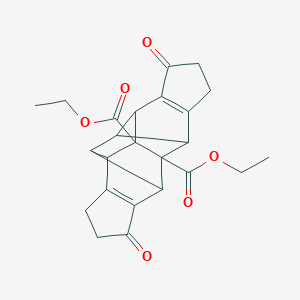
Nonadecanoyl chloride
Vue d'ensemble
Description
Nonadecanoyl chloride is an organic compound with the chemical formula CH₃(CH₂)₁₇COCl . It is a member of the acyl chloride family, characterized by the presence of a carbonyl group bonded to a chlorine atom. This compound is typically a colorless to pale yellow liquid with a pungent odor and is primarily used in organic synthesis.
Méthodes De Préparation
Nonadecanoyl chloride can be synthesized through several methods. One common method involves the reaction of nonadecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically takes place under reflux conditions, and the resulting product is purified through distillation .
Industrial Production Method: In an industrial setting, this compound is produced by reacting nonadecanoic acid with thionyl chloride in the presence of a solvent such as dichloromethane. The reaction is carried out at elevated temperatures to ensure complete conversion of the acid to the acyl chloride .
Analyse Des Réactions Chimiques
Nonadecanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.
Reduction: this compound can be reduced to nonadecanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, this compound hydrolyzes to form nonadecanoic acid and hydrochloric acid.
Applications De Recherche Scientifique
Nonadecanoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including esters and amides.
Surfactants: It is employed in the production of surfactants, which are used in detergents and emulsifiers.
Pharmaceuticals: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the modification of polymers and the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of nonadecanoyl chloride primarily involves its reactivity with nucleophiles. The carbonyl carbon in the acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives such as esters, amides, and acids. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Nonadecanoyl chloride can be compared with other acyl chlorides such as:
Octanoyl chloride (CH₃(CH₂)₇COCl): Similar in reactivity but with a shorter carbon chain.
Lauroyl chloride (CH₃(CH₂)₁₁COCl): Also used in organic synthesis with a medium-length carbon chain.
Stearoyl chloride (CH₃(CH₂)₁₇COCl): Very similar to this compound but with a slightly different chain length.
This compound is unique due to its specific chain length, which imparts distinct physical and chemical properties, making it suitable for specialized applications in organic synthesis and material science .
Propriétés
IUPAC Name |
nonadecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASNZTUXPUAQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401229 | |
| Record name | Nonadecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59410-47-8 | |
| Record name | Nonadecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of nonadecanoyl chloride in the synthesis of the associative thickener, and how does this impact the final product's properties?
A: this compound is a key reagent in the final step of synthesizing the hydrophobically associating nonadecanamide polyethylene oxide copolymer (POER) []. Polyethylene oxide diamine (PEOA) reacts with this compound, attaching the nonadecanamide group (hydrophobic) to the polyethylene oxide backbone. This modification transforms the initially Newtonian PEO solution into a non-Newtonian fluid with thixotropic properties, as evidenced by the flow curve of a 10% aqueous solution of POER []. This change in rheological behavior is crucial for the thickener's application in formulations like latex paints, where it enhances shearing strength [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















